

Formation of 2,2-Dimethylpentane Clathrate Hydrates: A Technical Guide

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Compound of Interest		
Compound Name:	2,2-Dimethylpentane	
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Abstract

Clathrate hydrates are crystalline, ice-like inclusion compounds in which a framework of hydrogen-bonded water molecules entraps guest molecules in cages. The formation of clathrate hydrates is of significant interest in various fields, including flow assurance in the oil and gas industry, gas storage and separation, and potentially in drug delivery systems. **2,2-Dimethylpentane**, an isomer of heptane, is known to form a specific type of clathrate hydrate, designated as structure H (sH). This technical guide provides an in-depth overview of the formation, structure, and thermodynamic stability of **2,2-dimethylpentane** clathrate hydrates, compiling available quantitative data and detailing experimental protocols for their synthesis and characterization.

Introduction to 2,2-Dimethylpentane and Clathrate Hydrates

2,2-Dimethylpentane is a branched-chain alkane with the chemical formula C₇H₁₆.[1] Clathrate hydrates are non-stoichiometric crystalline solids where guest molecules are physically trapped within a lattice of water molecules. The stability of these structures is dependent on the size and shape of the guest molecule and the thermodynamic conditions of pressure and temperature. There are several known crystal structures of clathrate hydrates,



with the most common being cubic structure I (sI), cubic structure II (sII), and hexagonal structure H (sH).

2,2-Dimethylpentane is a notable former of structure H clathrate hydrates. A key characteristic of sH hydrates is that their formation typically requires the presence of two different guest molecules: a large guest molecule (like **2,2-dimethylpentane**) and a small "help gas" molecule (such as methane, xenon, or hydrogen sulfide).[2] The large guest occupies the large 5¹²6⁸ cages of the sH structure, while the small help gas molecules occupy the smaller 5¹² and 4³5⁶6³ cages, providing overall stability to the crystal lattice.

Quantitative Data on 2,2-Dimethylpentane Clathrate Hydrate Formation

The formation and stability of **2,2-dimethylpentane** clathrate hydrates are highly dependent on pressure and temperature. The following tables summarize the key quantitative data available for the methane + **2,2-dimethylpentane** + water system.

Table 1: Four-Phase (H-Lw-LV-V) Equilibrium Data for the Methane + **2,2-Dimethylpentane** + Water System

Temperature (K)	Pressure (MPa)
273.7	2.430
275.2	2.823
276.7	3.351
277.7	3.823
278.3	4.215
279.3	4.823

Data sourced from Kozaki et al. (2008). This table represents the conditions at which the hydrate (H), aqueous liquid (Lw), liquid hydrocarbon (LV), and vapor (V) phases coexist in equilibrium.



Table 2: Structural and Thermodynamic Data for 2,2-Dimethylpentane Clathrate Hydrate

Property	Value	Conditions	Reference
Crystal Structure	Structure H (sH)	With methane as help gas, below 278.5 K	[3][4]
Lattice Constant (a)	1.223 nm	At 93 K	[3]
Lattice Constant (c)	1.008 nm	At 93 K	[3]
Transition Temperature	278.5 K	Transition from sH to sI (simple methane hydrate)	[3][4]

Experimental Protocols

The synthesis and characterization of **2,2-dimethylpentane** clathrate hydrates involve specialized high-pressure equipment and analytical techniques. The following sections detail the methodologies for key experiments.

Synthesis of Methane + 2,2-Dimethylpentane Hydrate

Objective: To form a mixed methane-2,2-dimethylpentane (sH) clathrate hydrate.

Materials:

- Deionized, distilled water
- **2,2-dimethylpentane** (high purity)
- Methane gas (high purity)

Apparatus:

- High-pressure stainless steel vessel with a sapphire window for visual observation.
- · Magnetic stirrer.
- Temperature control system (e.g., a circulating bath).



- Pressure transducer.
- Temperature sensor (e.g., a platinum resistance thermometer).
- Gas injection system.

Procedure:

- The high-pressure vessel is thoroughly cleaned and dried.
- A known volume of deionized water and 2,2-dimethylpentane are added to the vessel.
- The vessel is sealed and purged with low-pressure methane gas to remove air.
- The vessel is then cooled to the desired experimental temperature (e.g., 274 K).
- Methane gas is slowly injected into the vessel until the desired initial pressure is reached.
- The magnetic stirrer is activated to ensure good mixing between the gas, liquid hydrocarbon, and aqueous phases.
- The formation of hydrate is monitored by observing a drop in pressure as the gas is consumed to form the solid hydrate. The formation can also be visually confirmed through the sapphire window.
- The system is left to equilibrate for a sufficient time (often several hours to days) until the pressure stabilizes, indicating the completion of hydrate formation.

Phase Equilibrium Measurements (Isochoric Method)

Objective: To determine the pressure-temperature equilibrium conditions for the hydrate system.

Apparatus: Same as for synthesis.

Procedure:

Following the synthesis of the hydrate, the stirrer is turned off.



- The system is allowed to thermally equilibrate.
- The temperature is slowly increased in small increments (e.g., 0.1 K).
- At each temperature step, the system is allowed to equilibrate, and the pressure is recorded.
- A plot of pressure versus temperature will show a sharp increase in pressure at the point of hydrate dissociation.
- The dissociation point, where the last of the hydrate crystals disappears, represents a point on the phase equilibrium curve.
- This process is repeated at different initial conditions to map out the phase equilibrium curve.

Structural Characterization (Powder X-ray Diffraction - PXRD)

Objective: To identify the crystal structure of the formed hydrate.

Materials:

- Synthesized hydrate sample.
- · Liquid nitrogen.

Apparatus:

- Powder X-ray diffractometer with a low-temperature stage.
- Sample holder.

Procedure:

- After formation, the hydrate sample is rapidly cooled to a low temperature (e.g., 93 K) using liquid nitrogen to prevent dissociation.
- The cooled sample is finely ground at low temperature.

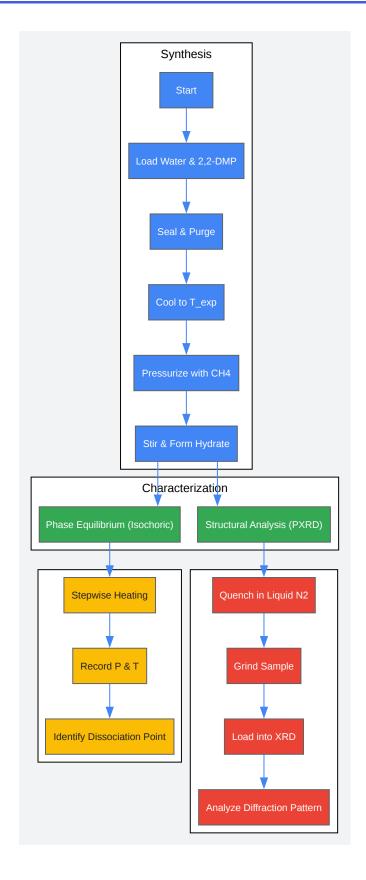


- The powdered sample is loaded into a pre-cooled sample holder.
- The sample holder is placed in the low-temperature stage of the PXRD instrument.
- The X-ray diffraction pattern is collected over a range of 2θ angles.
- The resulting diffraction pattern is analyzed by comparing the peak positions and intensities
 with known crystal structures (sl, sll, and sH). Rietveld refinement can be used to determine
 the lattice parameters.

Visualizations

The following diagrams illustrate the experimental workflow and the factors influencing the stability of **2,2-dimethylpentane** clathrate hydrates.

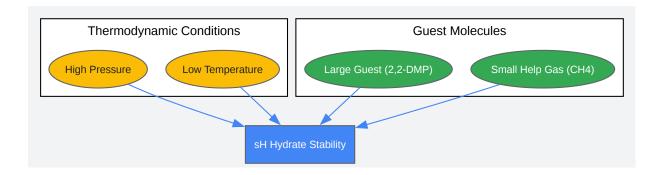




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Caption: Experimental workflow for synthesis and characterization.





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Caption: Factors influencing the stability of **2,2-dimethylpentane** sH hydrate.

Conclusion

The formation of **2,2-dimethylpentane** clathrate hydrate is a well-documented example of a structure H hydrate, which requires a small help gas molecule like methane for its stability. The thermodynamic conditions for its formation and its crystal structure have been experimentally determined. The provided experimental protocols offer a foundational methodology for the synthesis and characterization of this and similar clathrate hydrate systems. Further research into the kinetics of formation and the inclusion of other guest molecules could provide deeper insights and expand the potential applications of these fascinating crystalline structures.

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